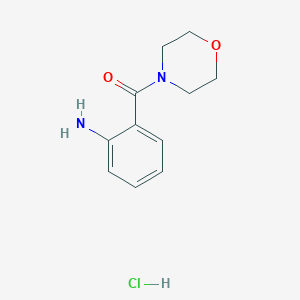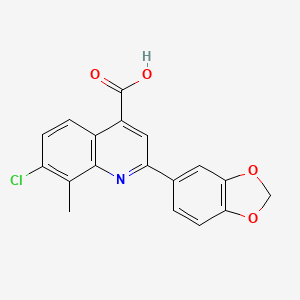
4-(2-Aminoethoxy)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of substituted anilines is a topic of interest in several papers. For instance, substituted 2-aminobiphenyls have been prepared from arylhydrazine hydrochlorides and anilines using dioxygen from air as an oxidant, which suggests that similar oxidative radical arylation methods could potentially be applied to synthesize 4-(2-Aminoethoxy)aniline dihydrochloride . Additionally, the synthesis of various aniline derivatives, such as the key intermediate for the CCR5 antagonist TAK-779, involves reductive alkylation and alkylation reactions, which could be relevant for the synthesis of 4-(2-Aminoethoxy)aniline dihydrochloride .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their chemical properties and reactivity. The papers describe the characterization of novel aniline-based monomers and polymers using techniques such as infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques could also be used to analyze the molecular structure of 4-(2-Aminoethoxy)aniline dihydrochloride.
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions. For example, the polymerization of aniline heterodimers to yield sulfonated polyaniline and the copolymerization of aniline with other monomers are discussed. These reactions are indicative of the reactivity of aniline derivatives and could provide a framework for understanding the chemical reactions that 4-(2-Aminoethoxy)aniline dihydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The corrosion inhibition properties of a pyridine derivative of aniline on mild steel in hydrochloric acid , and the electrochemical properties of polymers based on aniline monomers [3, 5, 7] are explored in the papers. These studies highlight the importance of molecular structure in determining properties such as corrosion inhibition efficiency and electrical conductivity, which would also be relevant for the analysis of 4-(2-Aminoethoxy)aniline dihydrochloride.
Scientific Research Applications
3. Electrochemical Oxidation of Aniline Derivatives
- Results: The mechanisms are compared and simplified to understand all possible pathways for the oxidation of amines using only a few general mechanisms. Examples of the application of these oxidation reactions are also provided .
3. Electrochemical Oxidation of Aniline Derivatives
- Methods of Application: The study examines the oxidation mechanism of aniline and aniline derivatives, either directly oxidised at different electrode surfaces or indirectly oxidised by a reversible redox molecule, in which the reactive form was generated in situ. The mechanisms are compared and simplified to understand all possible pathways for the oxidation of amines using only a few general mechanisms. Examples of the application of these oxidation reactions are also provided .
- Results: The anodic oxidation of 2,4-dinitroaniline produced 2,2′,4,4′-tetranitroazobenzene in a 38% and 31% yield when a 3:5 water:acetonitrile and 1:3 water:DMF solvent mixtures were used, respectively . Aniline was oxidised in 1M KOH, forming hydrazobenzene, which produced 31 (Equation (38)) in a 30% yield after further oxidation .
Safety And Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2-aminoethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-5-6-11-8-3-1-7(10)2-4-8;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWMFXSGVQEMCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)aniline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

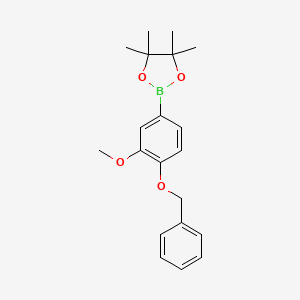
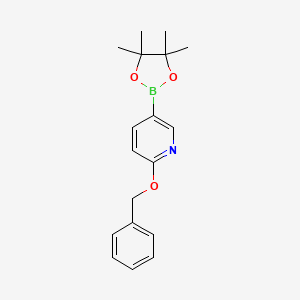
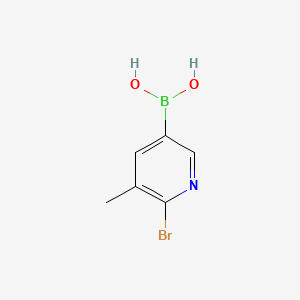
![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
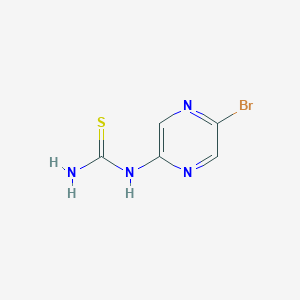
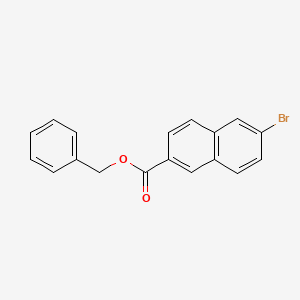
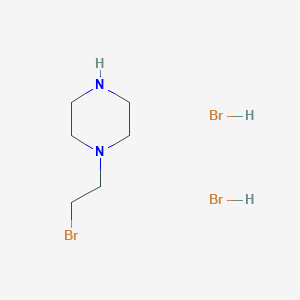
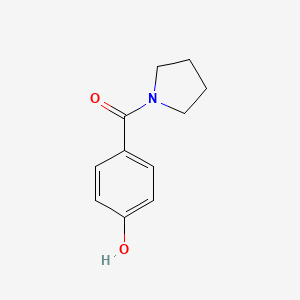
![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
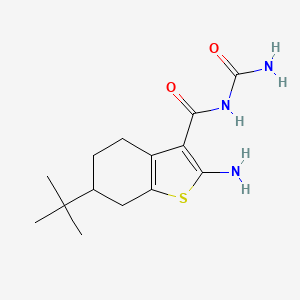
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
